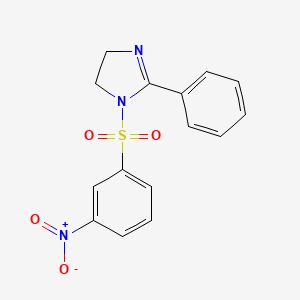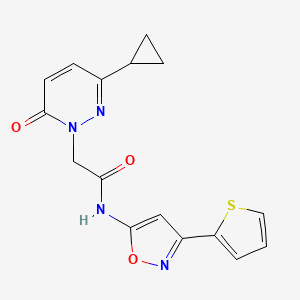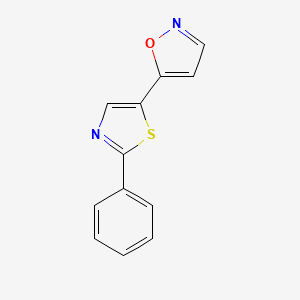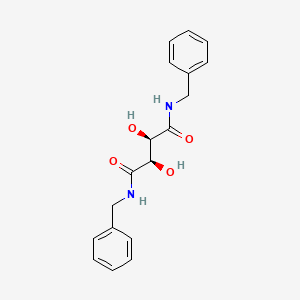
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
One of the critical areas of application for the compound involves its role as a chemical inhibitor, particularly targeting cytochrome P450 (CYP) isoforms in human liver microsomes. The selective inhibition of CYP isoforms is paramount in understanding and managing drug-drug interactions, given that these enzymes metabolize a structurally diverse array of drugs. The compound's selectivity and potency in inhibiting specific CYP isoforms are crucial in the phenotyping process, which aids in predicting potential drug-drug interactions when multiple drugs are coadministered to patients. The significance of such inhibitors is underscored by their contribution to deciphering the involvement of specific CYP isoforms in drug metabolism, thereby ensuring the efficacy and safety of pharmacotherapies (Khojasteh et al., 2011).
Ureas in Drug Design
The compound's urea functionality is particularly notable in drug design due to its unique hydrogen-binding capabilities. Ureas are incorporated into small molecules displaying a wide range of bioactivities, making them a focal point in medicinal chemistry for the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This application spans across targeting various biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, highlighting the versatility and importance of urea moieties in the development of therapeutic agents (Jagtap et al., 2017).
Urease Inhibitors for Gastric and Urinary Tract Infections
The compound has potential applications as a urease inhibitor, relevant in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The necessity for such inhibitors stems from the role of urease in the pathogenesis of these infections. While acetohydroxamic acid is the only clinically used compound for this purpose, it exhibits severe side effects, indicating the need for alternative urease inhibitors. The exploration of urea derivatives, including the compound , could lead to the development of more effective and safer treatments for urease-related infections (Kosikowska & Berlicki, 2011).
Properties
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)16-12(3-2-8-22-16)9-23-17(27)25-15-6-4-14(5-7-15)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRRMRWJMSUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)




![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)


